molecular formula C17H14FNO4 B7503038 4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B7503038
M. Wt: 315.29 g/mol
InChI Key: SQOXBLNYIBONFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid, also known as FX125L, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FX125L belongs to the class of benzoxazine compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system, which may contribute to its antitumor and antibacterial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid is its potency and broad-spectrum activity against cancer cells, bacteria, and viruses. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which may affect its activity. In addition, the synthesis method of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid. One area of interest is the development of new derivatives of the compound that may exhibit improved activity and stability. Another area of interest is the investigation of the compound's potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of this compound may provide insights into new targets for drug development.

Synthesis Methods

The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid involves the reaction of 4-fluoroacetophenone with 2-aminophenol in the presence of acetic acid and concentrated sulfuric acid. The resulting product is then treated with acetic anhydride to form the benzoxazine ring. The final step involves the introduction of the carboxylic acid group through the reaction of the benzoxazine intermediate with chloroacetic acid. The overall yield of the synthesis method is around 60%.

Scientific Research Applications

4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c18-12-7-5-11(6-8-12)9-16(20)19-10-15(17(21)22)23-14-4-2-1-3-13(14)19/h1-8,15H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOXBLNYIBONFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.